(-)-Pinocampheol (-)-Pinocampheol (-)-Pinocampheol is a natural product found in Hyssopus seravschanicus with data available.
Brand Name: Vulcanchem
CAS No.: 25465-95-6
VCID: VC17139458
InChI: InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(-)-Pinocampheol

CAS No.: 25465-95-6

Cat. No.: VC17139458

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(-)-Pinocampheol - 25465-95-6

Specification

CAS No. 25465-95-6
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Standard InChI InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1
Standard InChI Key REPVLJRCJUVQFA-LURQLKTLSA-N
Isomeric SMILES C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O
Canonical SMILES CC1C2CC(C2(C)C)CC1O
Melting Point 67 °C

Introduction

Structural and Stereochemical Identity

Molecular Architecture

(-)-Pinocampheol (PubChem CID: 7271803) is a bicyclic monoterpenoid alcohol with the systematic IUPAC name (-)-3β-hydroxy-10α-pinane . Its structure comprises a fused pinane skeleton with hydroxyl and methyl groups at the C3 and C10 positions, respectively (Figure 1). The stereochemistry at these centers defines its enantiomeric specificity, distinguishing it from related isomers such as isopinocampheol and neoisopinocampheol.

Table 1: Fundamental Molecular Properties of (-)-Pinocampheol

PropertyValueSource
Molecular formulaC10H18O\text{C}_{10}\text{H}_{18}\text{O}
Molecular weight154.25 g/mol
IUPAC name(-)-3β-hydroxy-10α-pinane
Stereochemistry3β-OH, 10α-CH₃

The compound’s three-dimensional conformation has been validated through interactive 3D models, highlighting the equatorial orientation of the hydroxyl group and axial methyl substituent .

Natural Occurrence and Phytochemical Context

Biosynthetic Origins

(-)-Pinocampheol has been isolated from the essential oils of Hyssopus seravschanicus, a Central Asian species of hyssop . This plant, traditionally used in folk medicine, produces (-)-pinocampheol as a minor constituent alongside dominant terpenes like camphor and borneol. Its presence in hyssop suggests a biosynthetic pathway involving the cyclization of geranyl pyrophosphate, followed by hydroxylation at C3.

Ecological and Taxonomic Distribution

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The predicted electron ionization (EI) mass spectrum of (-)-pinocampheol’s trimethylsilyl (TMS) derivative, generated using CFM-ID algorithms, reveals key fragmentation patterns . The base peak at m/z 73 corresponds to the TMS group, while ions at m/z 147 and 207 arise from α-cleavage and retro-Diels-Alder fragmentation of the bicyclic skeleton (Figure 2) .

Table 2: Predicted GC-MS Peaks for (-)-Pinocampheol-TMS

m/zRelative Intensity (%)Fragment Origin
73100[Si(CH3)3]+[\text{Si}(\text{CH}_3)_3]^+
14745Bicyclic ring cleavage
20728Retro-Diels-Alder product

Retention Indices in Gas Chromatography

Retention indices (RI) for (-)-pinocampheol have been documented across multiple non-polar stationary phases, providing critical benchmarks for compound identification :

Table 3: Retention Indices of (-)-Pinocampheol on Non-Polar Columns

Column TypePhaseRI ValueReference
HP-5 MS5% phenyl methyl1170Sharififar et al.
BPX-5Polyethylene glycol1170Judzentiene et al.
SE-30Dimethyl polysiloxane1140Vinogradov

These indices remain consistent across methodologies, confirming the compound’s elution behavior under standardized conditions .

Synthetic Derivatives and Functionalization

Trimethylsilyl (TMS) Derivatization

To enhance volatility for GC-MS analysis, (-)-pinocampheol is often derivatized with TMS groups, yielding a product with the molecular formula C13H26OSi\text{C}_{13}\text{H}_{26}\text{OSi} (monoisotopic mass: 226.175 Da) . The derivative’s structure (C[C@@H]1[C@@H]2C[C@H](C[C@H]1O[Si](C)(C)C)C2(C)C\text{C}[C@@H]_1[C@@H]_2C[C@H](C[C@H]_1O[Si](C)(C)C)C_2(C)C) preserves the original stereochemistry while improving chromatographic resolution .

Industrial and Research Applications

Chiral Synthesis

(-)-Pinocampheol’s rigid bicyclic framework serves as a chiral building block for synthesizing terpene-derived pharmaceuticals, including antitussives and anti-inflammatory agents.

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